13H-Indeno(2,1-a)anthracen-13-one
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Overview
Description
13H-Indeno(2,1-a)anthracen-13-one is a polycyclic aromatic hydrocarbon with the molecular formula C21H12O This compound is known for its unique structure, which consists of fused benzene rings and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Indeno(2,1-a)anthracen-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of anthracene derivatives, followed by cyclization to form the indenoanthracene structure. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane or chloroform.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the compound is generally produced in research laboratories for experimental purposes. The synthesis methods used in industrial settings would likely involve optimization of the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
13H-Indeno(2,1-a)anthracen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
13H-Indeno(2,1-a)anthracen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 13H-Indeno(2,1-a)anthracen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of three fused benzene rings.
Benzo[a]pyrene: A more complex polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Uniqueness
13H-Indeno(2,1-a)anthracen-13-one is unique due to its specific indenoanthracene structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
86854-04-8 |
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Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
indeno[2,1-a]anthracen-13-one |
InChI |
InChI=1S/C21H12O/c22-21-18-8-4-3-7-16(18)17-10-9-15-11-13-5-1-2-6-14(13)12-19(15)20(17)21/h1-12H |
InChI Key |
LOJINKWMGWTHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=O)C5=CC=CC=C45 |
Origin of Product |
United States |
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